molecular formula C22H14Cl2N2O B4943055 N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide

N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B4943055
M. Wt: 393.3 g/mol
InChI Key: NFZJTFJQWQYOMM-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a phenyl group and a carboxamide moiety, along with two chlorine atoms attached to the phenyl ring. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-phenylquinoline-4-carboxylic acid with 2,6-dichloroaniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups

    Reduction: Aminoquinoline derivatives

    Substitution: Phenylquinoline derivatives with various substituents replacing the chlorine atoms

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O/c23-17-10-6-11-18(24)21(17)26-22(27)16-13-20(14-7-2-1-3-8-14)25-19-12-5-4-9-15(16)19/h1-13H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZJTFJQWQYOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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